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molecular formula C16H14N2O2 B8505646 4-{3-[(Hydroxyimino)methyl]-2-methyl-1H-indol-1-yl}phenol CAS No. 847230-94-8

4-{3-[(Hydroxyimino)methyl]-2-methyl-1H-indol-1-yl}phenol

Cat. No. B8505646
M. Wt: 266.29 g/mol
InChI Key: PQIQARAJQAUHED-UHFFFAOYSA-N
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Patent
US07250440B2

Procedure details

To a stirred solution of dichloromethane (20 mL), Pd(OAc)2 (50 mg, 0.2 mmol), and triethylsilane (2 mL) was added triethylamine (1 mL), and the mixture was stirred at room temperature for 15 min. To the mixture was added 1-(4-benzyloxyphenyl)-2-methyl-1H-indole-3-carbaldehyde oxime (0.36 g, 1 mmol) in dichloromethane (10 mL), and stirred for 90 min. Ethyl acetate (25 mL) and ammonium chloride (25 mL of 10% solution) were added and the product extracted into ethyl acetate (2×25 mL). The combined organic layers were washed with water (3×25 mL) and brine (25 mL) and dried over MgSO4. After removing the solvent, a liquid was obtained, which was dissolved in anhydrous tetrahydrofuran (10 mL). To this mixture was added tetrabutyl ammonium fluoride (3 mL). After stirring for 30 min, the mixture was extracted with ethyl acetate and water. The organic layer was washed with water and brine and dried over MgSO4. After evaporation of the solvent afforded the crude solid which was purified by silica gel chromatography (25% ethyl acetate-hexanes) to give a pale yellow solid (83%): mp 171-173° C.; 1H NMR (DMSO-d6): δ 2.29 (3H, s), 6.95 (4H, d, J=7.7 Hz), 7.09-7.13 (2H, m), 7.22 (2H, d, J=8.7 Hz), 7.98-8.01 (1 H, m), 8.40 (1H, s), 9.89 (1H, s), 10.63 (1H, s); MS m/z (M+H)+ 267. Anal. for C16H14N2O2: Calc'd: C, 72.17; H, 5.30; N, 10.52. Found: C, 71.78; H, 5.23; N, 10.37.
Name
1-(4-benzyloxyphenyl)-2-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
83%

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.C([O:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:24]([CH:31]=[N:32][OH:33])=[C:23]2[CH3:34])=[CH:18][CH:17]=1)C1C=CC=CC=1.[Cl-].[NH4+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>ClCCl.O1CCCC1.CC([O-])=O.CC([O-])=O.[Pd+2].C(OCC)(=O)C.C(N(CC)CC)C>[OH:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:24]([CH:31]=[N:32][OH:33])=[C:23]2[CH3:34])=[CH:18][CH:17]=1 |f:2.3,4.5,8.9.10|

Inputs

Step One
Name
1-(4-benzyloxyphenyl)-2-methyl-1H-indole-3-carbaldehyde oxime
Quantity
0.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1C(=C(C2=CC=CC=C12)C=NO)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
50 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
a liquid was obtained
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the crude solid which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (25% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1C(=C(C2=CC=CC=C12)C=NO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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